![molecular formula C18H15NO B010024 3-(Diphenylamino)phenol CAS No. 107396-23-6](/img/structure/B10024.png)
3-(Diphenylamino)phenol
Overview
Description
3-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Diphenylamino)phenol typically involves the coupling reaction between phenol and diphenylamine. This reaction can be carried out under acidic or basic conditions. One common method involves the use of a catalyst to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as chloroform or ethanol, which helps dissolve the reactants and products, making the process more efficient .
Chemical Reactions Analysis
3-(Diphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
3-(Diphenylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Diphenylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with various enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
3-(Diphenylamino)phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of a diphenylamino group. It exhibits different chemical and biological properties due to the difference in substituents.
4-Aminophenol: This compound has an amino group at the fourth position instead of a diphenylamino group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
3-(Diphenylamino)phenol, also known as Diphenylaminophenol, is an organic compound with the chemical formula CHNO. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicine and biochemistry. Its applications range from serving as a precursor in organic synthesis to exhibiting antimicrobial and antioxidant properties.
Antioxidant Properties
This compound has been studied for its antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound can modulate various enzymatic pathways, thereby exerting protective effects against oxidative damage in cells. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This activity may be due to its interaction with microbial membranes or specific proteins, leading to increased permeability and subsequent cell lysis .
Cytotoxic Effects
Research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially making it a candidate for further exploration in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities (IC value of 30 µg/mL).
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL against both bacteria, demonstrating effective antimicrobial activity .
- Cytotoxicity in Cancer Cells : A case study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 25 µg/mL after 48 hours of exposure .
The biological activities of this compound are primarily mediated through its interaction with cellular components:
- Free Radical Scavenging : The phenolic structure allows for effective hydrogen atom donation to free radicals.
- Membrane Disruption : The compound may integrate into microbial membranes, increasing permeability and leading to cell death.
- Enzyme Inhibition : It can inhibit enzymes involved in oxidative stress pathways, further contributing to its antioxidant effects .
Table 1: Biological Activities of this compound
Activity Type | Methodology | Result (IC) |
---|---|---|
Antioxidant | DPPH Radical Scavenging | 30 µg/mL |
Antimicrobial | MIC against E. coli | 50 µg/mL |
Cytotoxicity | MTT Assay on cancer cells | 25 µg/mL |
Table 2: Comparison of Biological Activities with Other Phenolic Compounds
Compound | Antioxidant Activity (IC) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | 30 µg/mL | 50 µg/mL |
Gallic Acid | 20 µg/mL | 40 µg/mL |
Curcumin | 25 µg/mL | 60 µg/mL |
Properties
IUPAC Name |
3-(N-phenylanilino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALNMFIFWIUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561379 | |
Record name | 3-(Diphenylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107396-23-6 | |
Record name | 3-(Diphenylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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